BENGHE Foundational & Exploratory

Check Availability & Pricing

The Origin and Technical Profile of NP213: A
Novel Antifungal Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NP213 TFA

Cat. No.: B8107579

An In-depth Technical Guide for Researchers and
Drug Development Professionals

Aberdeen, Scotland - NP213, also known as Novexatin®, is a novel, synthetic cyclic
antimicrobial peptide that has emerged as a promising candidate for the topical treatment of
onychomycosis, a fungal infection of the nail.[1][2][3] Developed by NovaBiotics Ltd, a clinical-
stage biotechnology company, NP213's origin is rooted in the mimicry of the host's innate
immune system, specifically leveraging the fungicidal properties of host defense peptides
(HDPs).[1][2][3] This technical guide provides a comprehensive overview of the origin, design
rationale, mechanism of action, and key experimental data related to NP213.

Genesis of NP213: A Bio-inspired Approach

The development of NP213 was driven by the need for a more effective and safer topical
treatment for onychomycosis. Existing therapies often face challenges with efficacy and
potential side effects. NovaBiotics adopted a bio-inspired strategy, turning to the body's own
defense mechanisms as a template for a new therapeutic agent.

Host Defense Peptides as a Design Template

NP213 was designed using HDPs as a blueprint.[1][2][3] HDPs are essential components of
the innate immune response and are naturally present in skin and nails, playing a crucial role in
maintaining healthy tissue and defending against pathogens.[4][5][6] These peptides are
typically cationic and amphipathic, allowing them to selectively target and disrupt microbial
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membranes. By emulating the properties of these natural defense molecules, NovaBiotics
aimed to create a therapeutic with a high degree of specificity for fungal pathogens and a low
propensity for inducing resistance.[7]

Rationale for a Cyclic Hepta-Arginine Structure

NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, represented as
cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg] or cyclo[R7]. The choice of this specific structure is based
on several key considerations:

« Cationic Nature: The high density of arginine residues provides a strong positive charge (+7),
which is critical for the initial electrostatic interaction with the negatively charged fungal cell
membrane.[8]

e Cyclic Conformation: Cyclization enhances the peptide's stability and resistance to
proteolytic degradation compared to its linear counterpart. This structural constraint also
contributes to its potent bioactivity.[8]

o Membrane Targeting: The poly-arginine structure is designed to effectively perturb and
disrupt the fungal cytoplasmic membrane, leading to rapid cell death.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of NP213 from
preclinical and clinical studies.

Preclinical Efficacy: Minimum Inhibitory Concentration
(MIC)
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Fungal Species Condition MIC (pg/mL)
Trichophyton rubrum RPMI 1640 medium 1000
] RPMI 1640 + 0.5% human nail
Trichophyton rubrum ) 16-32
keratin

] RPMI 1640 + 0.5% human skin
Trichophyton rubrum ) 125
keratin

. RPMI 1640 + 0.5% lamb's
Trichophyton rubrum ) 250
wool keratin

Clinical Efficacy: Phase lla Studies

Duration of . . ]
Study Primary Endpoint Efficacy Outcome
Treatment
] 43.3% of patients
28 days (daily Fungal culture )
Phase lla Study 1 T o were culture-negative.
application) negativity at day 180
[11[2][3]
56.5% of patients
28 days (daily Fungal culture were culture-negative
Phase lla Study 2 o .
application) negativity at day 360 for dermatophytes.[1]

[2](3]

Experimental Protocols

The following are detailed methodologies for key experiments in the characterization of NP213.

Synthesis of NP213 (cyclo[R7]) via Solid-Phase Peptide
Synthesis (SPPS)

This protocol outlines the on-resin cyclization approach for synthesizing a cyclic hepta-arginine

peptide.

Materials:
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e Rink Amide resin

e Fmoc-Arg(Pbf)-OH

e Coupling reagents (e.g., HBTU, HOBt, DIC)

o DIPEA (N,N-Diisopropylethylamine)

e 20% Piperidine in DMF (N,N-Dimethylformamide)

o DMF, DCM (Dichloromethane)

o Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Hz20)
o Diethyl ether

e HPLC purification system

e Mass spectrometer

Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

o Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%
piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the
resin thoroughly with DMF and DCM.

e Linear Peptide Assembly:

[e]

Couple the seven Fmoc-Arg(Pbf)-OH residues sequentially.

o

For each coupling cycle, activate the Fmoc-Arg(Pbf)-OH (4 equivalents) with a coupling
reagent like HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

o

[¢]

After each coupling, wash the resin with DMF and DCM.
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o Perform Fmoc deprotection before coupling the next amino acid.

e On-Resin Cyclization:
o After the linear peptide is assembled, deprotect the N-terminal Fmoc group.

o Deprotect the side chain of the C-terminal amino acid if a side-chain anchoring strategy is
used.

o Perform head-to-tail cyclization using a coupling reagent such as PyBOP or HATU in the
presence of a base like DIPEA in DMF. The reaction is typically carried out overnight at
room temperature.

e Cleavage and Global Deprotection:
o Wash the resin with DMF and DCM and dry it under vacuum.

o Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Hz0) for 2-3
hours to cleave the peptide from the resin and remove the Pbf side-chain protecting
groups.

o Peptide Precipitation and Purification:

[¢]

Filter the resin and collect the filtrate containing the crude peptide.

o

Precipitate the peptide by adding cold diethyl ether.

[e]

Centrifuge to pellet the peptide and wash with cold ether.

o

Dry the crude peptide and purify it using reverse-phase HPLC.

o Characterization: Confirm the identity and purity of the final cyclic peptide by mass
spectrometry and analytical HPLC.

Fungal Membrane Disruption Assay using Propidium
lodide (PI)
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This protocol describes the use of propidium iodide staining and flow cytometry to assess
fungal membrane integrity after treatment with NP213.

Materials:

Fungal strain (e.g., Trichophyton rubrum)

e Sabouraud Dextrose Broth (SDB)

e Phosphate-Buffered Saline (PBS)

e NP213 peptide

e Propidium lodide (PI) staining solution (1 mg/mL stock)
e Flow cytometer

Procedure:

e Fungal Culture Preparation:

o Inoculate the fungal strain in SDB and incubate at 30°C until the mid-logarithmic growth
phase is reached.

o Harvest the fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).

o Wash the cells twice with sterile PBS and resuspend in PBS to a final concentration of
approximately 1 x 10 cells/mL.

o Peptide Treatment:

[e]

Aliquot the cell suspension into tubes.

[e]

Add NP213 to the cell suspensions at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

o

Include an untreated control (cells in PBS only) and a positive control for membrane
disruption (e.g., heat-killed cells or cells treated with 70% ethanol).

o

Incubate the tubes at 30°C for a defined period (e.g., 1-4 hours).
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e Propidium lodide Staining:
o Add PI stock solution to each tube to a final concentration of 2 pg/mL.
o Incubate the tubes in the dark at room temperature for 15 minutes.

o Flow Cytometry Analysis:

[e]

Analyze the samples on a flow cytometer.

o Excite the cells with a 488 nm laser and collect the PI fluorescence emission in the
appropriate channel (typically around 617 nm).

o Gate on the fungal cell population based on forward and side scatter.

o Quantify the percentage of Pl-positive cells (cells with compromised membranes) in each
sample. An increase in the percentage of Pl-positive cells in the NP213-treated samples
compared to the untreated control indicates membrane disruption.

Antifungal Susceptibility Testing: Broth Microdilution
Method (based on CLSI M38-A2)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of
NP213 against dermatophytes.

Materials:

Dermatophyte isolates (e.g., Trichophyton spp.)

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

NP213 peptide stock solution

Sterile 96-well microtiter plates

Spectrophotometer or plate reader (optional)

Procedure:
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Inoculum Preparation:

o Grow the dermatophyte isolate on a suitable agar medium (e.g., potato dextrose agar) at
28-30°C until sporulation is observed.

o Harvest the conidia by flooding the plate with sterile saline and gently scraping the
surface.

o Adjust the conidial suspension to a concentration of 1-5 x 10® CFU/mL using a
hemocytometer or spectrophotometer.

o Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of
0.4-5 x 10* CFU/mL.

Drug Dilution:

o Prepare serial twofold dilutions of NP213 in RPMI-1640 medium in the 96-well plate. The
final concentration range should typically span from 0.125 to 256 pg/mL.

Inoculation and Incubation:

o Add 100 pL of the fungal inoculum to each well containing 100 pL of the diluted NP213.

o Include a positive control well (fungal inoculum without NP213) and a negative control well
(medium only).

o Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the
positive control well.

MIC Determination:

o The MIC is defined as the lowest concentration of NP213 that causes a significant
inhibition of fungal growth (typically 280%) compared to the positive control.

o The endpoint can be determined visually or by measuring the optical density at a specific
wavelength (e.g., 530 nm).
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Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes related to
NP213.
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Caption: Mechanism of action of NP213 against fungal cells.
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Caption: Workflow for the solid-phase synthesis of NP213.
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Caption: Workflow for MIC determination of NP213.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

